N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings, and a carboxamide group. The presence of methoxy and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by the addition of a suitable base to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide
- 6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide
- 4-methoxyphenyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide
Uniqueness
N-(4-methoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to the presence of the 5,5-dioxide group, which enhances its chemical reactivity and potential biological activities. This unique structural feature differentiates it from other similar compounds .
Properties
Molecular Formula |
C22H20N2O4S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H20N2O4S/c1-14-12-15(22(25)23-16-8-10-17(28-3)11-9-16)13-19-18-6-4-5-7-20(18)29(26,27)24(2)21(14)19/h4-13H,1-3H3,(H,23,25) |
InChI Key |
JIOXYJAQOBSZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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